molecular formula C9H9BrClFN2O B2788266 1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea CAS No. 2168111-87-1

1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea

Cat. No.: B2788266
CAS No.: 2168111-87-1
M. Wt: 295.54
InChI Key: PQURGMYNNPSLNF-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea is a synthetic organic compound with the CAS Registry Number 2168111-87-1 . Its molecular formula is C 9 H 9 BrClFN 2 O, corresponding to a molecular weight of 295.54 g/mol . The compound is characterized by a urea functional group, a motif known to be a key structural fragment in many bioactive molecules and plays a significant role in how drugs interact with their targets . The specific research applications and biological mechanisms of action for this particular urea derivative are an area for scientific exploration. Researchers are advised to consult the current scientific literature to investigate its potential utility. This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

1-(3-bromo-4-fluorophenyl)-3-(2-chloroethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClFN2O/c10-7-5-6(1-2-8(7)12)14-9(15)13-4-3-11/h1-2,5H,3-4H2,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQURGMYNNPSLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NCCCl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea typically involves the reaction of 3-bromo-4-fluoroaniline with 2-chloroethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology studies.

    Medicine: Investigated for its potential pharmacological properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to other 1-aryl-3-(2-chloroethyl)urea (CEU) derivatives and chloroethylnitrosoureas (CENUs):

Compound Name Substituents on Aryl Group Key Functional Groups Molecular Weight (g/mol) Key References
1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea 3-Br, 4-F Urea, 2-chloroethyl 295.54
1-(4-tert-Butylphenyl)-3-(2-chloroethyl)urea 4-tert-butyl Urea, 2-chloroethyl 254.76
Chlorambucil (CBL) 4-[Bis(2-chloroethyl)amino]phenyl Alkylating agent 304.20
CCNU (Lomustine) Cyclohexyl Nitrosourea, 2-chloroethyl 234.10
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea Cyclohexyl Nitrosourea, 2-chloroethyl 243.70

Key Structural Observations :

  • Substituent Position and Size : The bromo and fluoro groups in the target compound are electron-withdrawing, enhancing electrophilicity of the chloroethyl group for alkylation. The tert-butyl group in the CEU analogue increases lipophilicity, improving membrane permeability .
  • Nitroso Group Absence : Unlike CCNU and other CENUs, the target compound lacks a nitroso group, which is associated with mutagenicity via DNA single-strand breaks .
Cytotoxicity and Antitumor Efficacy
  • CEU Derivatives : In vitro studies on LoVo cells showed that CEU derivatives with bulky aryl groups (e.g., tert-butyl) exhibit higher cytotoxicity (ID₅₀ = 4 µM) than chlorambucil (ID₅₀ = 21 µM) or CCNU (ID₅₀ = 45 µM) . The target compound’s bromo-fluoro substituents may further modulate activity by altering DNA binding or stability.
  • CENUs : Nitrosoureas like CCNU and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) primarily act via DNA interstrand cross-linking (11-fold higher cross-linking than strand breaks), critical for therapeutic efficacy . CEUs, lacking nitroso groups, likely rely on direct alkylation without generating mutagenic isocyanates (e.g., 2-chloroethyl isocyanate) .
Toxicity and Therapeutic Index
  • The absence of nitroso groups in CEUs reduces genotoxic risks.
  • In Vivo Toxicity: CEU derivatives (e.g., tert-butyl CEU) were non-toxic at doses up to 220 mg/kg in mice, while chlorambucil caused toxicity at 18.5 mg/kg . This suggests a wider therapeutic window for CEUs.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability
  • Lipophilicity: The bromo and fluoro substituents increase the octanol/water distribution coefficient compared to non-halogenated CEUs. High lipophilicity enhances CNS penetration, as seen in CENUs (e.g., CCNU’s cyclohexyl group facilitates brain uptake) .
  • Chemical Stability : CEUs degrade more slowly than CENUs, which rapidly decompose into alkylating and carbamoylating species (e.g., isocyanates). This stability may reduce off-target effects .
Protein and DNA Binding
  • Macromolecular Interactions : In L1210 leukemia cells, cyclohexyl-labeled CENUs bind extensively to proteins (40–60% binding), while ethylene-labeled derivatives bind nucleic acids . The target compound’s aryl group may favor protein binding, while the chloroethyl group alkylates DNA.

Biological Activity

1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea is C10H10BrClFN2OC_10H_{10}BrClFN_2O, with a molecular weight of approximately 292.55 g/mol. The structure features a bromine and fluorine substitution on the phenyl ring, which is linked to a urea functional group and a chloroethyl side chain.

Anticancer Properties

Research indicates that 1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea exhibits promising anticancer activity. The compound has been shown to inhibit cell proliferation in various cancer cell lines, including HeLa and MCF-7 cells.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa15.5Cell cycle arrest in sub-G1 phase
MCF-722.8Induction of apoptosis

In a study evaluating its effects on HeLa cells, the compound demonstrated an IC50 value of 15.5 µM, indicating effective cytotoxicity. It was found to induce cell cycle arrest in the sub-G1 phase, suggesting its potential as an apoptosis inducer .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of 1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea is thought to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate their activity, leading to biological responses such as apoptosis in cancer cells or inhibition of bacterial growth.

Molecular Docking Studies

Molecular docking studies have indicated that the compound can effectively bind to targets involved in cancer progression, such as matrix metalloproteinases (MMPs). For instance, docking simulations have revealed promising binding affinities with MMP-2 and MMP-9, which are crucial for tumor metastasis .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

  • In vitro Studies : In vitro assays using human cancer cell lines demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability.
  • Animal Models : In vivo studies using xenograft models have shown that administration of the compound resulted in reduced tumor growth compared to control groups.

Q & A

Q. Basic Structural Confirmation

  • X-ray Crystallography : Resolves bond angles and torsional strain in the urea moiety (e.g., C=O bond length ~1.23 Å, N–H···Cl interactions) .
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), NH groups (δ 5.5–6.2 ppm).
    • ¹³C NMR : Urea carbonyl at δ 158–160 ppm.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 335.98 (calculated for C₉H₈BrClFN₂O) .

How do structural modifications (e.g., halogen substitution) influence biological activity in urea derivatives?

Q. Advanced Structure-Activity Relationship (SAR)

  • Bromo/Fluoro Synergy : The 3-bromo-4-fluoro substitution enhances lipophilicity (LogP ~2.8), improving blood-brain barrier penetration. Fluorine’s electronegativity increases hydrogen-bonding potential with target enzymes .
  • Chloroethyl Moiety : The 2-chloroethyl group acts as an alkylating agent, covalently binding to cysteine residues (e.g., in kinase ATP pockets). Replacement with methyl reduces potency by 10-fold .
    Case Study : Analogues with 4-chloro-3-fluorophenyl groups showed 40% lower inhibition of EGFR kinase compared to the 3-bromo-4-fluoro variant .

What mechanistic hypotheses exist for this compound’s biological activity, and how can they be validated?

Q. Advanced Mechanistic Analysis

  • Hypothesis 1 : Inhibition of tyrosine kinases (e.g., EGFR) via alkylation of Cys773.
    • Validation : Kinase assays (+ATP competition), followed by LC-MS detection of cysteine adducts .
  • Hypothesis 2 : Apoptosis induction via ROS generation (linked to chloroethyl groups).
    • Validation : Flow cytometry with Annexin V/PI staining in cancer cell lines (IC₅₀ ~5–10 µM) .
      Contradiction : Some studies report no ROS correlation, suggesting cell-type-specific mechanisms .

How can researchers optimize synthetic routes to address low yields in scale-up processes?

Q. Advanced Synthesis Optimization

  • Challenge : Batch-to-batch variability (50–70% yield) due to isocyanate hydrolysis.
  • Solutions :
    • Use continuous-flow reactors to minimize moisture exposure.
    • Replace DCM with THF for better solubility at higher concentrations.
    • Add molecular sieves (3Å) to scavenge water .
      Data : Pilot-scale trials (10 g) achieved 82% yield using THF and flow reactors .

How should researchers resolve contradictions between in vitro and in vivo efficacy data?

Q. Advanced Data Analysis

  • Case : In vitro IC₅₀ = 2 µM (EGFR inhibition) vs. in vivo tumor reduction of 30% (mouse xenografts).
  • Potential Causes :
    • Poor pharmacokinetics (e.g., rapid clearance: t₁/₂ = 1.2 hours).
    • Off-target binding (e.g., plasma protein binding >90%).
  • Resolution :
    • Conduct metabolite profiling (LC-MS/MS) to identify degradation products.
    • Modify the urea backbone with PEGylation to enhance half-life .

What computational methods are effective for predicting target interactions?

Q. Advanced Modeling Approaches

  • Molecular Docking : Use AutoDock Vina to model binding to EGFR (PDB: 1M17). Key interactions:
    • Bromophenyl group → hydrophobic pocket (ΔG = −9.2 kcal/mol).
    • Urea NH → Hydrogen bond with Thr766.
  • MD Simulations : 100-ns trajectories reveal stable binding but conformational flexibility in the chloroethyl group .

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